molecular formula C20H21N5O2 B14970402 N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide

Cat. No.: B14970402
M. Wt: 363.4 g/mol
InChI Key: TVBYDSIEKSKMRS-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methylpyrimidinyl group, and an acetamide group. It is often studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with appropriate reagents to form the methoxyphenyl intermediate.

    Pyrimidine Ring Formation: The methoxyphenyl intermediate is then reacted with reagents to form the 6-methylpyrimidin-2-yl group.

    Coupling Reaction: The final step involves coupling the methoxyphenyl and pyrimidinyl intermediates to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and antiproliferative activities.

Uniqueness

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxyphenyl and methylpyrimidinyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C20H21N5O2/c1-13-12-19(23-16-8-10-18(27-3)11-9-16)25-20(21-13)24-17-6-4-15(5-7-17)22-14(2)26/h4-12H,1-3H3,(H,22,26)(H2,21,23,24,25)

InChI Key

TVBYDSIEKSKMRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

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